molecular formula C7H5BrINO2 B2421707 2-Iodo-3-nitrobenzyl bromide CAS No. 1261777-67-6

2-Iodo-3-nitrobenzyl bromide

Cat. No.: B2421707
CAS No.: 1261777-67-6
M. Wt: 341.93
InChI Key: PWKXJTQCUOPBHG-UHFFFAOYSA-N
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Description

2-Iodo-3-nitrobenzyl bromide is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, nitro, and bromomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The general steps include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-nitrobenzyl bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Reduction: 2-Iodo-3-aminobenzyl bromide.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Iodo-3-nitrobenzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Iodo-3-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the nitro and iodine groups can participate in various redox and coupling reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(bromomethyl)-2-iodo-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKXJTQCUOPBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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